molecular formula C20H17N5O3S B2615934 benzyl 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate CAS No. 863500-95-2

benzyl 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate

Cat. No.: B2615934
CAS No.: 863500-95-2
M. Wt: 407.45
InChI Key: CJSZUDPNZCJWQO-UHFFFAOYSA-N
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Description

Benzyl 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate is a triazolopyrimidine derivative characterized by a 4-methoxyphenyl substituent at the triazole ring and a benzyl thioacetate group at position 7 of the pyrimidine core. The methoxy group at the phenyl ring enhances lipophilicity and may influence binding affinity to biological targets, while the sulfanylacetate moiety provides a reactive handle for further functionalization .

Properties

IUPAC Name

benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-27-16-9-7-15(8-10-16)25-19-18(23-24-25)20(22-13-21-19)29-12-17(26)28-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSZUDPNZCJWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)OCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzyl 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting an appropriate azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with a suitable pyrimidine precursor under specific conditions to form the triazolo[4,5-d]pyrimidine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide is reacted with the triazolo[4,5-d]pyrimidine intermediate.

    Formation of the Benzyl Ester: Finally, the benzyl ester is formed by reacting the intermediate with benzyl alcohol in the presence of an esterification catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Benzyl 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the triazole or pyrimidine rings using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess broad-spectrum antibacterial and antifungal activities. These compounds demonstrate efficacy against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The specific compound of interest has been synthesized and evaluated for its antimicrobial potential, demonstrating promising results against both drug-sensitive and drug-resistant strains.

1.2 Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. The presence of a sulfanyl group in the benzyl compound may enhance its interaction with biological targets involved in cancer progression. For example, compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

1.3 Neuroprotective Effects

Recent investigations into the neuroprotective effects of triazole derivatives suggest that they may play a role in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been documented . Such properties are critical in developing therapeutics for conditions like Alzheimer's and Parkinson's disease.

Synthesis Methodologies

The synthesis of benzyl 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate typically involves multi-step synthetic pathways that incorporate various chemical reactions:

  • Step 1: Formation of Triazole Ring
    The triazole ring is synthesized through a cyclization reaction involving appropriate azoles and hydrazines.
  • Step 2: Introduction of Sulfanyl Group
    A sulfanyl group is introduced via nucleophilic substitution reactions using thiols or thiolates.
  • Step 3: Acetate Formation
    The final step involves the esterification process where benzyl alcohol reacts with acetic acid to form the acetate derivative.

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation
In a study evaluating various triazole derivatives, compounds similar to this compound were tested against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

Case Study 2: Anticancer Activity
A series of triazole-based compounds were assessed for their anticancer properties against breast cancer cell lines. The results demonstrated that compounds with a sulfanyl group exhibited enhanced cytotoxicity compared to those without it .

Mechanism of Action

The mechanism of action of benzyl 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of benzyl 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate with structurally related compounds:

Substituent Analysis and Physicochemical Properties

Compound Name / ID R<sup>3</sup> (Triazole) R<sup>7</sup> (Pyrimidine) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Features
Target Compound 4-Methoxyphenyl SCH2COOCH2C6H5 ~438.5* N/A N/A Lipophilic benzyl ester; methoxy enhances solubility
RG7774 (1-Methyl-1H-tetrazol-5-yl)methyl (S)-pyrrolidin-3-ol 414.5 N/A N/A Tetrazole ring enhances metabolic stability; chiral center
Vipadenant (INN) (4-Amino-3-methylphenyl)methyl 5-Amine; 7-Furan-2-yl 337.3 N/A N/A Adenosine A2A receptor antagonist; clinical relevance
Compound 9 Benzyl NH(CH2)2NHBoc; SPr (propylthio) 344.2 (free base) 82 N/A Tert-butyl carbamate protects amine; propylthio improves membrane permeability
Derivative 9e 4-(Morpholinomethyl)benzyl S-Benzo[d]oxazol-2-yl ~497.6 89.9 89–90 Morpholine enhances solubility; benzooxazole confers π-stacking ability

*Calculated based on formula C21H19N5O3S.

Biological Activity

Benzyl 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate (CAS Number: 863500-62-3) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzyl group
  • A triazole ring fused with a pyrimidine
  • A sulfanyl linkage

This unique arrangement suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial activity. For instance, triazoles have been shown to possess antibacterial and antifungal properties. Studies have reported that similar derivatives demonstrate effective inhibition against pathogenic strains such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. In vitro assays have shown that compounds with triazole-thione structures can induce apoptosis in various cancer cell lines. For example, derivatives of 1,2,4-triazoles have demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values in the micromolar range . this compound may exhibit similar activities due to its structural characteristics.

Anti-inflammatory Effects

Several studies highlight the anti-inflammatory potential of triazole derivatives. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented in related compounds . The presence of methoxy groups in the structure may enhance anti-inflammatory properties through increased lipophilicity and receptor binding affinity.

The biological activity of this compound can be attributed to the following mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors influencing cellular signaling pathways related to inflammation and tumor growth.

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of triazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL against various bacterial strains .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments revealed that derivatives containing the triazole-pyrimidine scaffold showed significant cytotoxic effects on MCF-7 cells. The study reported IC50 values ranging from 5 to 15 µM for closely related compounds . This suggests that this compound could possess similar anticancer properties.

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with triazolo-pyrimidine precursors. Critical steps include:

  • Thioether linkage formation : Reaction of 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-thiol with benzyl 2-bromoacetate under basic conditions (e.g., K₂CO₃ in acetone) to introduce the sulfanylacetate moiety .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction efficiency, while elevated temperatures (60–80°C) improve kinetics .
  • Catalysts : Use of triethylamine or DIPEA minimizes side reactions during nucleophilic substitution . Yield and purity are highly dependent on solvent choice, temperature control, and intermediate purification (e.g., column chromatography).

Q. What spectroscopic techniques are employed for structural characterization, and what are the critical spectral markers?

Key techniques include:

  • ¹H/¹³C NMR : Triazole ring protons resonate at δ 8.2–8.5 ppm, while the 4-methoxyphenyl group shows a singlet at δ 3.8–4.0 ppm for the OCH₃ group .
  • FTIR : Stretching vibrations for C=S (thioether) appear at ~650 cm⁻¹, and ester C=O at ~1720 cm⁻¹ .
  • HRMS : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ at m/z calculated for C₂₁H₁₈N₅O₃S) .

Q. What are the primary biological targets investigated for this compound?

Studies focus on its role as a kinase inhibitor or modulator of inflammatory pathways. Common assays include:

  • Enzyme inhibition assays : IC₅₀ values against kinases (e.g., JAK3 or EGFR) measured via fluorescence polarization .
  • Cellular viability assays : Antiproliferative activity in cancer cell lines (e.g., MTT assays) .
  • Binding affinity studies : Surface plasmon resonance (SPR) to quantify target interactions .

Q. How does the 4-methoxyphenyl substituent influence the compound’s physicochemical properties?

The methoxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. It also stabilizes the triazole-pyrimidine core via resonance effects, which may enhance binding to hydrophobic enzyme pockets .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Oxidative degradation : The thioether moiety can oxidize to sulfoxide/sulfone derivatives in the presence of H₂O₂ or atmospheric O₂. Storage under inert gas (N₂/Ar) is recommended .
  • Hydrolytic sensitivity : The ester group may hydrolyze in aqueous buffers (pH >7). Use anhydrous DMSO for stock solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions or compound purity. Strategies include:

  • Orthogonal validation : Re-test activity using SPR (binding) and cellular assays (functional) to confirm target engagement .
  • Impurity profiling : HPLC-MS to identify degradation products (e.g., sulfoxides) that may interfere with assays .
  • Dose-response normalization : Account for batch-to-batch variability by standardizing to a reference inhibitor .

Q. What computational strategies predict binding affinity to novel targets (e.g., understudied kinases)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region) should align with the triazole-pyrimidine core .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Coralate substituent electronegativity (Hammett σ) with inhibitory potency .

Q. What experimental designs optimize selectivity over structurally related off-targets?

  • Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Proteolytic stability assays : Compare metabolic degradation in liver microsomes to rule out promiscuous inhibitors .
  • Crystallography : Co-crystallize with target enzymes to guide rational modifications (e.g., adding bulkier substituents) .

Q. How does the compound’s reactivity profile inform derivatization strategies?

  • Thioether modifications : Oxidation with mCPBA yields sulfone derivatives for probing steric effects .
  • Ester hydrolysis : Convert to carboxylic acid for salt formation (improved solubility) using NaOH/EtOH .
  • Cross-coupling : Suzuki-Miyaura reactions on the pyrimidine ring introduce aryl/heteroaryl groups .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral intermediates : Use asymmetric catalysis (e.g., BINAP ligands) during triazole formation to avoid racemization .
  • Purification bottlenecks : Switch from column chromatography to preparative HPLC for >98% purity .
  • Thermodynamic control : Optimize reaction stoichiometry to minimize byproducts (e.g., dimerization) .

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